![molecular formula C21H23NO2 B14214811 6-{[(Anthracen-9-yl)methyl]amino}hexanoic acid CAS No. 790257-14-6](/img/structure/B14214811.png)
6-{[(Anthracen-9-yl)methyl]amino}hexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-{[(Anthracen-9-yl)methyl]amino}hexanoic acid is a chemical compound known for its unique structure and properties It consists of an anthracene moiety attached to a hexanoic acid chain via a methylamino linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(Anthracen-9-yl)methyl]amino}hexanoic acid typically involves the reaction of anthracene-9-carbaldehyde with 6-aminohexanoic acid. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and under controlled temperature conditions. The product is then purified using recrystallization techniques to obtain the desired compound in high yield .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions
6-{[(Anthracen-9-yl)methyl]amino}hexanoic acid can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The compound can be reduced to form different reduced anthracene derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include anthraquinone derivatives, reduced anthracene derivatives, and various substituted anthracene compounds
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block for the synthesis of complex organic molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer research.
Mecanismo De Acción
The mechanism of action of 6-{[(Anthracen-9-yl)methyl]amino}hexanoic acid involves its interaction with specific molecular targets and pathwaysAdditionally, the compound can interact with various enzymes and proteins, modulating their activity and leading to potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Anthracene-9-carbaldehyde: A precursor used in the synthesis of 6-{[(Anthracen-9-yl)methyl]amino}hexanoic acid.
6-Aminohexanoic acid: Another precursor used in the synthesis process.
Anthraquinone derivatives: Compounds formed from the oxidation of the anthracene moiety.
Uniqueness
This compound is unique due to its specific structure, which combines the properties of anthracene and hexanoic acid. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in scientific research and industry .
Propiedades
Número CAS |
790257-14-6 |
|---|---|
Fórmula molecular |
C21H23NO2 |
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
6-(anthracen-9-ylmethylamino)hexanoic acid |
InChI |
InChI=1S/C21H23NO2/c23-21(24)12-2-1-7-13-22-15-20-18-10-5-3-8-16(18)14-17-9-4-6-11-19(17)20/h3-6,8-11,14,22H,1-2,7,12-13,15H2,(H,23,24) |
Clave InChI |
FWDHXRCYOUPOHK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CNCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


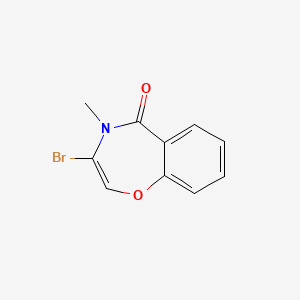

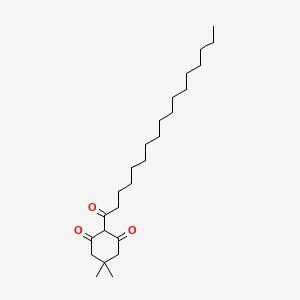
![2-{[(Triphenylstannyl)oxy]carbonyl}-1,3-thiazole](/img/structure/B14214753.png)
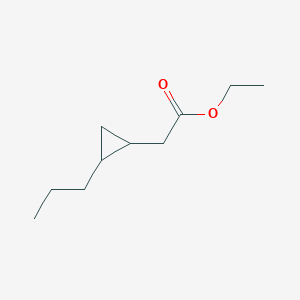
![[1-(2,3-Dichlorobenzoyl)-5-hydroxy-2-methyl-1h-indol-3-yl]acetic acid](/img/structure/B14214757.png)
![Benzoic acid;[3,5-bis[(10-butylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14214764.png)
![1-[(4-Bromophenyl)ethynyl]-3-[(4-hexylphenyl)ethynyl]benzene](/img/structure/B14214771.png)
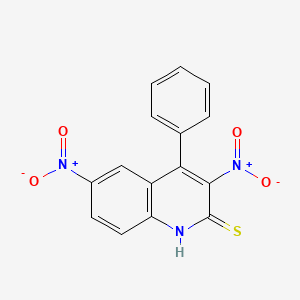



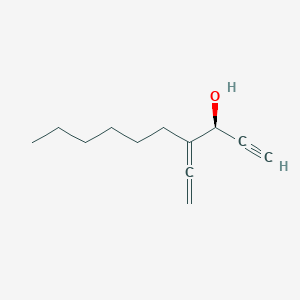
![1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-5,6-dimethyl-](/img/structure/B14214798.png)
